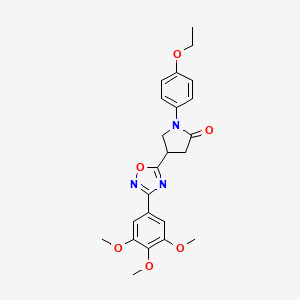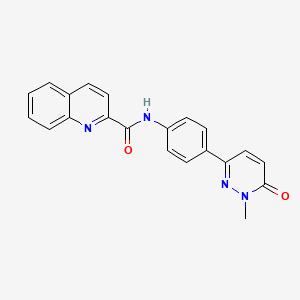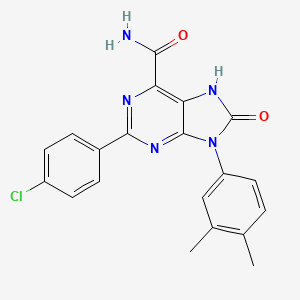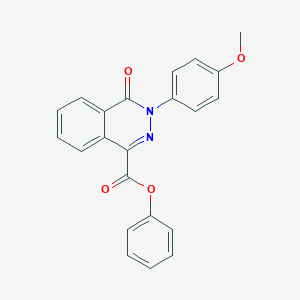![molecular formula C10H11BrClNO B2708102 7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane];hydrochloride CAS No. 2247102-81-2](/img/structure/B2708102.png)
7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane];hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1’-cyclopropane];hydrochloride” is a chemical compound with the CAS Number: 2247102-81-2 . It has a molecular weight of 276.56 . The compound is in the form of a powder and is stored at room temperature .
Synthesis Analysis
The synthesis of this compound and its derivatives has been achieved through a copper(I) catalyzed one-pot reaction of various aromatic aldehydes . The structures of the synthesized compounds have been confirmed by 1H NMR, 13C NMR, and mass spectra .Molecular Structure Analysis
The IUPAC name of this compound is 7-bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1’-cyclopropane] hydrochloride . The InChI Code for this compound is 1S/C10H10BrNO.ClH/c11-7-1-2-8-9(5-7)13-10(3-4-10)6-12-8;/h1-2,5,12H,3-4,6H2;1H .Physical And Chemical Properties Analysis
This compound is a powder stored at room temperature . It has a molecular weight of 276.56 .Scientific Research Applications
Synthesis and Structural Rearrangements
Research has demonstrated innovative synthetic pathways and structural transformations involving bromospiro compounds and their derivatives. For instance, Donskaya and Lukovskii (1991) reported the synthesis and facile rearrangement of a (bromomethylene)-cyclopropane–dichloroketene adduct, highlighting the dynamic behavior of these molecules under various conditions (Donskaya & Lukovskii, 1991). Such studies are crucial for understanding the reactivity and potential applications of bromospiro compounds in synthetic chemistry.
Biological Activity and Pharmacological Potential
Research into the biological activity of compounds structurally related to 7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane];hydrochloride has yielded promising results. For example, Tian et al. (2012) synthesized novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, demonstrating their potential as platelet aggregation inhibitors, a key factor in developing new therapeutic agents for cardiovascular diseases (Tian et al., 2012).
Chemical Reactivity and Applications
Chaisan et al. (2021) explored the dibrominative spirocyclization of 2-butynolyl anilides, leading to the synthesis of gem-dibromospirocyclic benzo[d][1,3]oxazines. This work not only expands the toolkit for synthesizing spirocyclic compounds but also demonstrates the utility of these products in further synthetic applications, such as the construction of complex heterocyclic structures (Chaisan et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
7-bromospiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO.ClH/c11-7-1-2-8-9(5-7)13-10(3-4-10)6-12-8;/h1-2,5,12H,3-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCKTSAKMZWTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C(O2)C=C(C=C3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2708021.png)


![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2708030.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide](/img/structure/B2708033.png)
![3-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2708034.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2708036.png)

![N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)-2-phenylacetamide](/img/structure/B2708038.png)
![9-ethoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2708039.png)
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2708040.png)
